Betamethasone 17-Propionate 21-Ethoxide

Impurity Profiling HPLC Method Development Quality Control

Generic betamethasone standards fail to resolve the unique C21-ethoxide degradant, risking invalidated HPLC methods and ICH Q3A/Q3B non-compliance. Betamethasone 17-Propionate 21-Ethoxide is the exact reference standard required to identify and quantify this specific impurity. - Distinct physicochemical profile: MW 476.6 g/mol and MP 183-185°C differentiate it from Betamethasone 17-Propionate (MP ~233-235°C), enabling unambiguous peak assignment in forced degradation studies. - Enables robust stability-indicating method development: The 28.1 Da mass shift relative to Betamethasone 17-Propionate provides clear MS/MS discrimination, ensuring chromatographic selectivity and regulatory audit readiness.

Molecular Formula C27H37FO6
Molecular Weight 476.6 g/mol
CAS No. 123013-29-6
Cat. No. B187417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone 17-Propionate 21-Ethoxide
CAS123013-29-6
Molecular FormulaC27H37FO6
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COCC
InChIInChI=1S/C27H37FO6/c1-6-23(32)34-27(22(31)15-33-7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-24(17,4)26(19,28)21(30)14-25(20,27)5/h10-11,13,16,19-21,30H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1
InChIKeyFEZHAIGGCZLVGJ-SUYDQAKGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betamethasone 17-Propionate 21-Ethoxide Sourcing Guide


Betamethasone 17-Propionate 21-Ethoxide is a synthetic glucocorticoid belonging to the pregnane class of corticosteroids, characterized by the specific substitution of a propionate ester at the C17 position and an ethoxide ether at the C21 position of the betamethasone core structure [1]. It is a white solid with a melting point of 183-185°C and a molecular formula of C₂₇H₃₇FO₆ (MW 476.6 g/mol) . While structurally related to widely used topical anti-inflammatory agents such as Betamethasone Dipropionate and Betamethasone Valerate, this compound is primarily recognized and supplied as a pharmaceutical reference standard, specifically identified as a potential impurity or degradation product of Betamethasone [1].

Substitution Risks for Betamethasone 17-Propionate 21-Ethoxide


Procurement of a standard 'betamethasone derivative' is insufficient for analytical method development and impurity profiling. Betamethasone 17-Propionate 21-Ethoxide is structurally distinct from common therapeutic betamethasone esters (e.g., dipropionate, valerate) and even from its direct precursor, Betamethasone 17-Propionate, due to the presence of a C21 ethoxide group . This substitution critically alters the molecule's physicochemical properties, including lipophilicity and chromatographic behavior, as evidenced by predicted LogP shifts . Therefore, using a generic betamethasone standard will not accurately reflect the retention time, spectral profile, or degradation pathway of this specific impurity, leading to invalidated analytical results and potential regulatory non-compliance in pharmaceutical quality control.

Differentiating Betamethasone 17-Propionate 21-Ethoxide


Molecular Weight for Chromatographic Purity

The compound possesses a molecular weight of 476.6 g/mol, which is 28.1 Da higher than Betamethasone 17-Propionate (MW 448.5 g/mol) . This mass difference, corresponding to the C₂H₅ group of the ethoxide moiety, allows for clear mass spectrometric differentiation and distinct chromatographic retention, which is critical for the identification and quantification of this specific impurity in betamethasone drug substance and product assays .

Impurity Profiling HPLC Method Development Quality Control

Melting Point and Crystalline Stability

The compound exhibits a melting point range of 183-185°C . This is significantly lower than the melting point of Betamethasone 17-Propionate, which is reported as 233-235°C . The ~50°C reduction in melting point indicates a substantial alteration in crystal lattice energy and intermolecular forces, a direct consequence of the C21 ethoxide substitution. This difference is a key physical characteristic for verifying material identity and purity during research and development.

Solid State Chemistry Preformulation Degradation Studies

Reference Standard for Impurity Profiling

Betamethasone 17-Propionate 21-Ethoxide is explicitly categorized and offered by specialized manufacturers as an 'In House Impurity' reference standard [1]. This classification sets it apart from active pharmaceutical ingredients (APIs) like Betamethasone Dipropionate and Betamethasone Valerate. Its defined structural identity and availability as a characterized standard (typical purity Min. 95%) are essential for quantitative method validation in accordance with ICH guidelines for pharmaceutical quality control, a role that therapeutic-grade betamethasone esters cannot fulfill.

Pharmaceutical Analysis Reference Standard Impurity Control

Applications of Betamethasone 17-Propionate 21-Ethoxide


Quality Control and Stability Testing

The primary and most validated use case for Betamethasone 17-Propionate 21-Ethoxide is as a reference standard for the identification and quantification of this specific impurity in betamethasone active pharmaceutical ingredients (APIs) and finished dosage forms [1]. Its unique molecular weight (476.6 g/mol) and defined melting point (183-185°C) allow analytical chemists to develop and validate precise, stability-indicating HPLC and LC-MS methods. Using this standard ensures compliance with ICH Q3A/Q3B guidelines, which mandate the control and reporting of specific impurities .

Degradation Pathway Elucidation

This compound is identified as a derivative and degradation product of Betamethasone [1]. In forced degradation studies, researchers can use this characterized standard to track the formation of this specific C21-ethoxide degradant. The ~50°C lower melting point compared to Betamethasone 17-Propionate provides a physical property marker that can support the identification of this degradation pathway, aiding in the development of more stable drug formulations and appropriate packaging to mitigate this specific degradation route .

Method Development for Similar Corticosteroids

For analytical laboratories developing novel separation methods, the subtle but quantifiable physicochemical differences between Betamethasone 17-Propionate 21-Ethoxide and its close analog Betamethasone 17-Propionate present a challenging case study [1]. The 28.1 Da mass difference and the ~50°C melting point variance can be leveraged to optimize chromatographic selectivity, making this compound a valuable tool for testing the resolving power of new columns or solvent systems in the separation of complex steroidal mixtures .

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